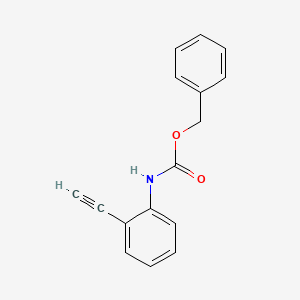
Benzyl (2-ethynylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (2-ethynylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound features a benzyl group attached to a carbamate moiety, with a 2-ethynylphenyl substituent. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-ethynylphenyl)carbamate typically involves the reaction of benzyl chloroformate with 2-ethynylaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5CH2OCOCl+C6H4C≡CHNH2→C6H5CH2OCONHC6H4C≡CH+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted carbamates.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH_4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution at the benzyl group.
Major Products Formed:
Oxidation: Formation of this compound derivatives with carbonyl functionalities.
Reduction: Formation of benzyl (2-ethynylphenyl)amine and benzyl alcohol.
Substitution: Formation of substituted carbamates with various functional groups.
科学的研究の応用
Benzyl (2-ethynylphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzyl (2-ethynylphenyl)carbamate involves its ability to act as a protecting group for amines. The carbamate moiety can be selectively cleaved under specific conditions, releasing the free amine. This property is exploited in peptide synthesis and other organic transformations where selective protection and deprotection of functional groups are required. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being protected.
類似化合物との比較
Benzyl carbamate: Similar structure but lacks the ethynyl group, making it less reactive in certain transformations.
t-Butyloxycarbonyl (Boc) carbamate: Commonly used protecting group with different deprotection conditions.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Another protecting group with distinct properties and applications.
Uniqueness: Benzyl (2-ethynylphenyl)carbamate is unique due to the presence of the ethynyl group, which imparts additional reactivity and allows for specific transformations that are not possible with other carbamates. This makes it a valuable tool in organic synthesis and various research applications.
特性
分子式 |
C16H13NO2 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
benzyl N-(2-ethynylphenyl)carbamate |
InChI |
InChI=1S/C16H13NO2/c1-2-14-10-6-7-11-15(14)17-16(18)19-12-13-8-4-3-5-9-13/h1,3-11H,12H2,(H,17,18) |
InChIキー |
ZXQRTDFYHNFLTR-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


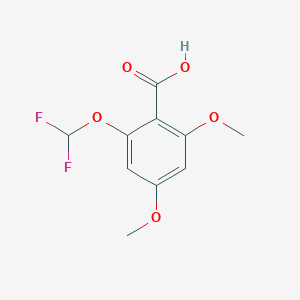
![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15308400.png)
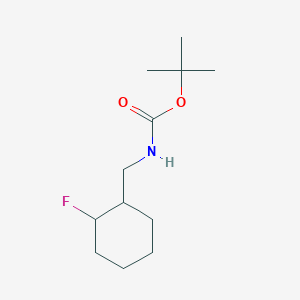
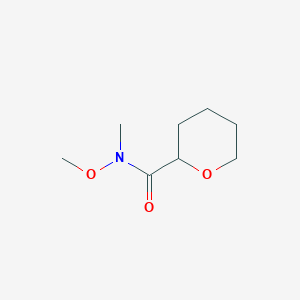

![1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid](/img/structure/B15308418.png)

![3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride](/img/structure/B15308438.png)


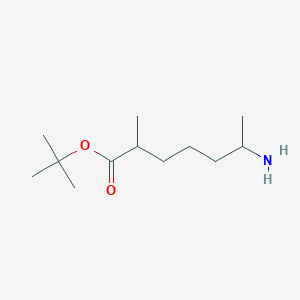
![2-chloro-N-[(2,4-dichlorophenyl)methyl]-5-(methylamino)benzamide](/img/structure/B15308469.png)

![Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine](/img/structure/B15308482.png)
